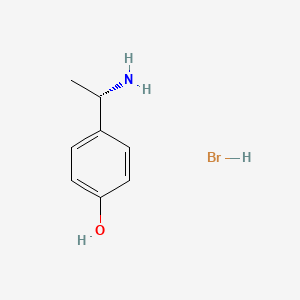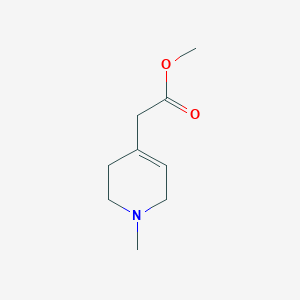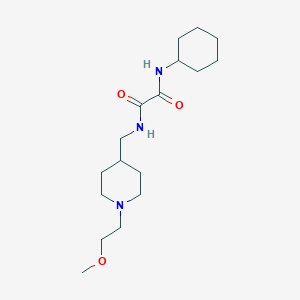
N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)ethanesulfonamide is a complex organic compound featuring a thiophene ring, a tetrahydro-2H-pyran ring, and an ethanesulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)ethanesulfonamide typically involves multiple steps, starting with the construction of the thiophene ring, followed by the formation of the tetrahydro-2H-pyran ring, and finally the introduction of the ethanesulfonamide group. Key reaction conditions include the use of strong bases or acids, and specific catalysts to facilitate the formation of the rings and the attachment of the sulfonamide group.
Industrial Production Methods: In an industrial setting, the compound is likely produced using large-scale reactors with precise temperature and pressure controls to ensure consistency and yield. The use of continuous flow chemistry might also be employed to enhance efficiency and scalability.
Types of Reactions:
Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: Substitution reactions can occur at various positions on the thiophene or tetrahydro-2H-pyran rings, often involving the replacement of a hydrogen atom with another functional group.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction reactions might employ hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution reactions could involve halogenating agents like bromine (Br2) or iodine (I2).
Major Products Formed:
Oxidation can yield sulfoxides or sulfones.
Reduction can produce saturated analogs of the compound.
Substitution can result in various derivatives with different functional groups attached to the rings.
Applications De Recherche Scientifique
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals and other chemical products.
Biology: In biological research, the compound may be used to study enzyme inhibition or receptor binding. Its interactions with biological molecules can provide insights into cellular processes and potential therapeutic targets.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, the compound may be used in the production of materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.
Mécanisme D'action
The mechanism by which N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)ethanesulfonamide exerts its effects depends on its molecular targets and pathways. It may interact with enzymes or receptors, leading to changes in cellular signaling or metabolic processes. The specific pathways involved would need to be determined through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)ethanesulfonamide
N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanesulfonamide
N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)butanesulfonamide
Uniqueness: N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)ethanesulfonamide stands out due to its specific arrangement of functional groups and the presence of the ethanesulfonamide moiety, which may confer unique chemical and biological properties compared to its analogs.
This compound's diverse applications and unique structure make it a valuable subject of study in various scientific fields
Propriétés
IUPAC Name |
N-[(4-thiophen-3-yloxan-4-yl)methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S2/c1-2-18(14,15)13-10-12(4-6-16-7-5-12)11-3-8-17-9-11/h3,8-9,13H,2,4-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDJNRZMHCPZMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1(CCOCC1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-chloro-2-methoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2975169.png)
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2975171.png)
![1-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2975173.png)
![tert-butyl 3-amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2975175.png)

![N-(2,5-difluorophenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2975177.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2975180.png)

![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2975182.png)




![(2E)-3-(naphthalen-2-yl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2975190.png)
